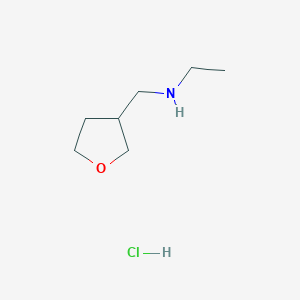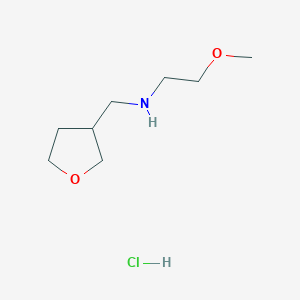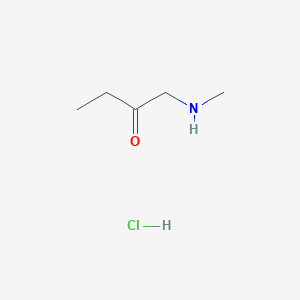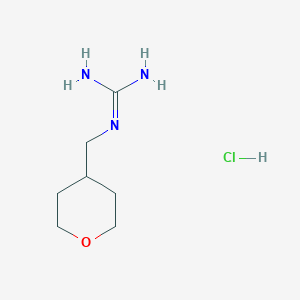
3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H17ClN2O2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Approaches : Research has focused on the synthesis of derivatives related to "3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one," exploring various synthetic pathways. For example, derivatives have been synthesized for use as α_1 receptor antagonists, highlighting the compound's relevance in receptor-targeted drug design (J. Hon, 2013). Furthermore, the creation of new antidepressants through the design and synthesis of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives demonstrates the potential for developing drugs with dual pharmacological profiles (J. Martínez-Esparza et al., 2001).
Catalytic Applications : Studies have shown the application of related compounds in catalysis, such as in the transfer hydrogenation process. Ionic liquid-based Ru(II)–phosphinite compounds have been investigated for their efficiency in catalyzing the transfer hydrogenation of various ketones, demonstrating high conversions and showcasing the potential utility of similar structures in catalytic processes (M. Aydemir et al., 2014).
Pharmacological Implications
Drug Design and Pharmacology : The structure of "this compound" and its derivatives suggest potential for pharmacological exploration. For instance, compounds with similar structures have been examined for their antidepressant-like properties and selectivity toward COX-1 inhibition, indicative of potential therapeutic applications in treating depression and inflammation (P. Vitale et al., 2013).
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal activities of compounds bearing resemblance to "this compound" have been investigated, revealing potential applications in combating microbial and fungal infections. For example, the synthesis and evaluation of 1,2,3-triazole derivatives have demonstrated significant antifungal activity against various Candida strains, underscoring the therapeutic relevance of such chemical structures (R. Lima-Neto et al., 2012).
Propriétés
IUPAC Name |
3-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEYJPNYLFUVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486238.png)
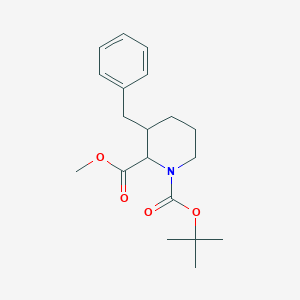

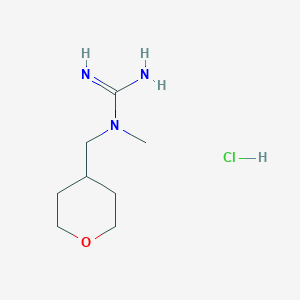


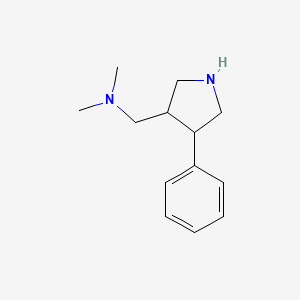
![3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid](/img/structure/B1486249.png)
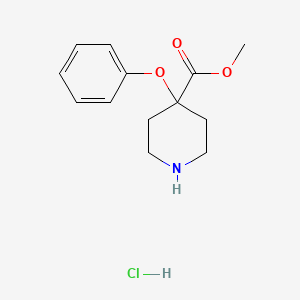
![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)
